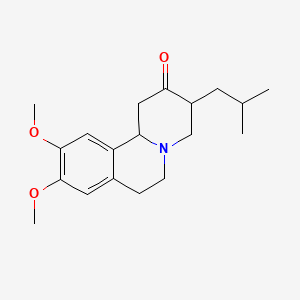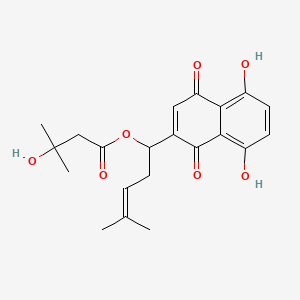
茜草红-β-羟基异戊酸酯
描述
Alkannin-beta-hydroxyisovalerate is a phytochemical that belongs to the class of naphthoquinones . It is a naturally occurring hydroxynaphthoquinone biosynthesized in some species of the Boraginaceae family . The molecule contains a total of 52 atoms, including 24 Hydrogen atoms, 21 Carbon atoms, and 7 Oxygen atoms .
Synthesis Analysis
Alkannin-beta-hydroxyisovalerate is synthesized in plants through the acylation of shikonin or alkannin . This process is catalyzed by two enantioselective BAHD acyltransferases, shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1) . These enzymes utilize acetyl-CoA, isobutyryl-CoA, or isovaleryl-CoA as an acyl donor .Molecular Structure Analysis
The molecular structure of Alkannin-beta-hydroxyisovalerate is represented by the SMILES string:O=C(CC(O)(C)C)OC(C1=CC(=O)c2c(C1=O)c(O)ccc2O)CC=C(C)C . The InChI representation is InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,22-23,27H,8,10H2,1-4H3 . Physical And Chemical Properties Analysis
Alkannin-beta-hydroxyisovalerate is a lipophilic red pigment that is sensitive to pH . It belongs to the class of naphthoquinones and has a NP-Likeness score of 2.188 .科学研究应用
抗氧化和抗炎特性
茜草红-β-羟基异戊酸酯,提取自紫草的根部,对各种活性氧(ROS)表现出有效的抗氧化活性。它直接与ROS反应,展示出有助于其抗炎特性的抗氧化活性。通过物理化学分析和电子自旋共振光谱研究了该化合物清除ROS的能力,结果表明其在抑制铁依赖的微粒体脂质过氧化和在与ROS反应过程中产生半醌自由基方面是有效的 (Gao 等人,2000)。
自由基清除活性
茜草红衍生物表现出显着的自由基清除活性,这与其结构有关。一项探讨茜草红/紫草素衍生物的结构-自由基清除活性关系的研究发现,C-1'处的侧链-OH基团通过协助氢原子捐赠来增强自由基清除特性。这个羟基的酯化在化合物的活性中起着至关重要的作用 (Ordoudi 等人,2011)。
伤口愈合特性
茜草红衍生物,例如从茜草中分离出的那些,已显示出优异的伤口愈合特性。涉及溃疡患者的临床研究表明这些酯色素具有显着的治疗效果 (Papageorgiou,1978)。
抗皮肤衰老活性
对来自紫草的茜草红衍生物的抗皮肤衰老活性的研究揭示了这些化合物作为化妆品中抗衰老成分的潜力。在各种化合物中,β-乙酰氧基异戊酰茜草红在抑制过氧化氢诱导的红细胞溶血方面表现出显着的功效,并上调人真皮成纤维细胞或角质形成细胞中的胶原蛋白-I、弹性蛋白和包被蛋白的合成,支持它们在抗衰老应用中的效用 (Mohapatra 等人,2016)。
对线虫和前脂肪细胞的脂肪生成和寿命的影响
一项关于茜草红和紫草素衍生物对线虫和前脂肪细胞的脂肪生成和寿命影响的研究表明,这些化合物显着调节这些模型系统中的生物活性。该研究重点介绍了茜草红/紫草素衍生物处理后前脂肪细胞分化为成熟脂肪细胞,建立了结构-活性关系 (Arampatzis 等人,2022)。
未来方向
The future directions for research on Alkannin-beta-hydroxyisovalerate could involve further investigation of its biological properties and potential applications. This could include studying its effects on adipogenesis and life expectancy in nematodes , as well as its potential use in the treatment of certain skin diseases .
作用机制
Target of Action
It’s known that this compound is a metabolite of the amino acid isoleucine
Mode of Action
The exact mode of action of Alkannin-beta-hydroxyisovalerate remains elusive. It has been suggested that its action may be linked to its redox potential and ability to form semiquinone radicals by reaction with dioxygen . This antioxidant activity has been associated with its ability to scavenge superoxide anion radicals, resulting in the formation of semiquinone radicals .
Biochemical Pathways
Alkannin-beta-hydroxyisovalerate is involved in the high-flux pathway for degradation of isoleucine . It’s also a secondary metabolite produced in the roots of certain plants of the Boraginaceae family . Genetically engineered biosynthetic pathways of shikonin, a related compound, have been utilized to improve shikonin yield and production .
Result of Action
Alkannin-beta-hydroxyisovalerate is a sensitive indicator of biotin deficiency . As biotin intake decreases, beta-hydroxyisovalerate excretion increases . This makes it a useful marker for evaluating biotin status .
Action Environment
The action of Alkannin-beta-hydroxyisovalerate can be influenced by various environmental factors. For instance, biotin deficiencies can develop due to factors such as pregnancy, antibiotic use, microbial imbalance (dysbiosis), and anticonvulsant therapy . It’s also important to note that raw egg whites, which are rich in the glycoprotein avidin, can bind with biotin leading to a deficiency .
生化分析
Biochemical Properties
Alkannin-beta-hydroxyisovalerate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA as acyl donors to produce corresponding shikonin/alkannin derivatives . The nature of these interactions involves enzymatic reactions catalyzed by two enantioselective BAHD acyltransferases .
Cellular Effects
Alkannin-beta-hydroxyisovalerate has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the proliferation of cancer cell lines and induce apoptosis . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Alkannin-beta-hydroxyisovalerate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit AKT activity in cell-free systems . It also enhances the activation of the TGF-β1-Smad3 signaling pathway during skin ulcer healing .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Alkannin-beta-hydroxyisovalerate has been observed to have various effects on cellular function. For example, it has been found to facilitate ulcer healing by suppressing the development of inflammation and promoting fibroblast proliferation and secretion of proangiogenic factors .
Dosage Effects in Animal Models
In animal models, the effects of Alkannin-beta-hydroxyisovalerate vary with different dosages. For instance, it has been found to promote the healing of pressure-induced venous ulcers in a rabbit model through the activation of TGF-β/Smad3 signaling .
Metabolic Pathways
Alkannin-beta-hydroxyisovalerate is involved in various metabolic pathways. For instance, it is a part of the shikonin/alkannin biosynthetic pathway . It interacts with enzymes such as BAHD acyltransferases and cofactors like acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA .
Transport and Distribution
It is known that it interacts with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of Alkannin-beta-hydroxyisovalerate is not yet fully understood. It is known that related compounds, such as shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1), are located at different subcellular locations. LeSAT1 is a vacuolar protein, while LeAAT2 and LeAAT3 are mainly located at the plasma membrane .
属性
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,22-23,27H,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXANJRGHSFELEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87798-74-1, 7415-78-3 | |
| Record name | Alkannin-beta-hydroxyisovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087798741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkannin-beta-hydroxyisovalerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC110263 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of beta-hydroxyisovalerylshikonin (beta-HIVS) against cancer cells?
A: Beta-HIVS exhibits its anti-cancer activity primarily through the induction of apoptosis, a process of programmed cell death. Research suggests that beta-HIVS triggers apoptosis in cancer cells via the mitochondrial pathway. This involves downregulating the anti-apoptotic protein Bcl-2 and increasing the expression of pro-apoptotic protein Bax, leading to the release of cytochrome c from mitochondria. This, in turn, activates caspase-9 and caspase-3, ultimately resulting in apoptosis. [, , ]
Q2: How does the structure of beta-HIVS relate to its ability to inhibit protein tyrosine kinases (PTKs)?
A: Beta-HIVS is an ATP-non-competitive inhibitor of PTKs. Unlike most PTK inhibitors which share structural similarities with ATP, beta-HIVS possesses a distinct structure. Its inhibitory activity is attributed to the presence of a benzylidene moiety. It acts by competing with peptide substrates rather than ATP, suggesting a unique binding site on PTKs. []
Q3: Has beta-HIVS demonstrated synergistic effects with other anti-cancer agents?
A: Yes, studies have shown that beta-HIVS acts synergistically with cisplatin (CDDP) to inhibit the growth and induce apoptosis in human lung cancer cells (DMS114). This synergistic effect is likely attributed to the combined inhibition of tyrosine kinase activity, rather than simply increased CDDP accumulation or DNA adduct levels. []
Q4: What are the potential applications of beta-HIVS beyond cancer treatment?
A: While much of the research focuses on its anti-cancer properties, beta-HIVS has also shown antibacterial and antiviral activity. It effectively inhibits the growth of multidrug-resistant Staphylococcus and Enterococcus bacteria and demonstrates antiviral activity against herpes simplex virus type-1. [] This suggests potential therapeutic applications beyond oncology.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



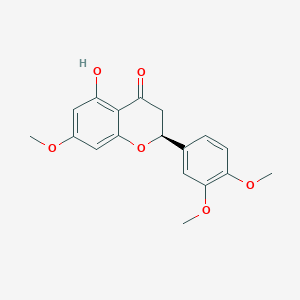
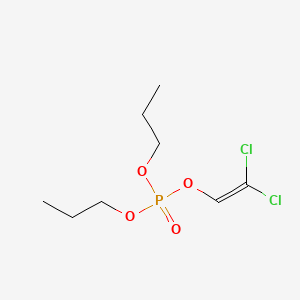
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)
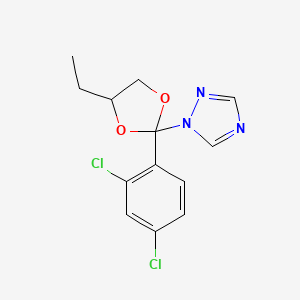
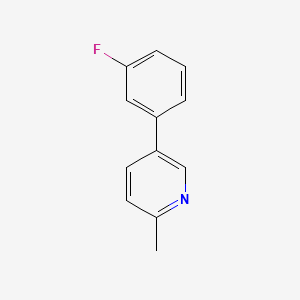
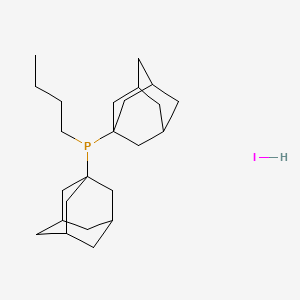
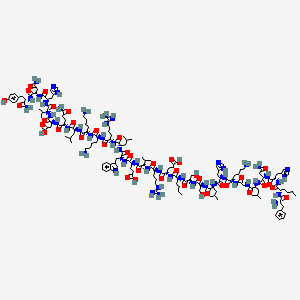

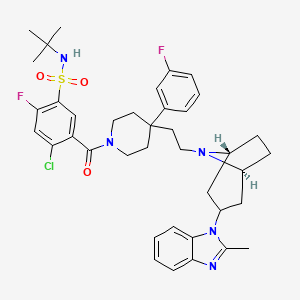
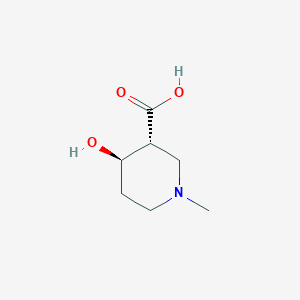

![Propanoic acid, 3-[[bis(1-methylethoxy)phosphinothioyl]thio]-, ethyl ester](/img/structure/B3029592.png)
